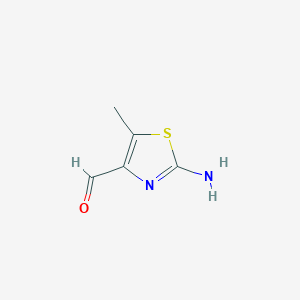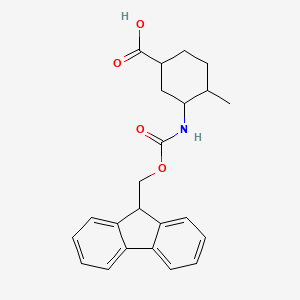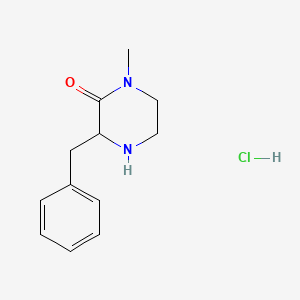![molecular formula C18H22N6O2S B2663697 2-(2-(2-Amino-4-methylpyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B2663697.png)
2-(2-(2-Amino-4-methylpyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNE-490 is a highly selective pan-phosphoinositide 3-kinase inhibitor that demonstrates selectivity over mechanistic target of rapamycin. It has good pharmacokinetic parameters and demonstrates knockdown of pathway markers in vivo. This compound is particularly significant in cancer research due to its ability to inhibit the phosphoinositide 3-kinase pathway, which is often deregulated in cancer cells .
Scientific Research Applications
GNE-490 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the phosphoinositide 3-kinase pathway and its role in various cellular processes.
Biology: It is used to investigate the effects of phosphoinositide 3-kinase inhibition on cell signaling, cell growth, and apoptosis.
Medicine: GNE-490 is being studied for its potential therapeutic applications in cancer treatment, particularly in tumors with deregulated phosphoinositide 3-kinase pathways.
Industry: It is used in the development of new drugs and therapeutic agents targeting the phosphoinositide 3-kinase pathway
Future Directions
Preparation Methods
GNE-490 is synthesized through a series of chemical reactions starting from commercially available starting materialsThe final product is obtained through purification processes such as recrystallization or chromatography .
Chemical Reactions Analysis
GNE-490 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
GNE-490 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase, a key enzyme in the phosphoinositide 3-kinase/AKT/mechanistic target of rapamycin signaling pathway. This inhibition leads to the suppression of downstream signaling events, resulting in reduced cell proliferation, increased apoptosis, and decreased tumor growth. The molecular targets of GNE-490 include the catalytic subunits of phosphoinositide 3-kinase, which are responsible for the phosphorylation of phosphatidylinositol lipids .
Comparison with Similar Compounds
GNE-490 is unique in its high selectivity for phosphoinositide 3-kinase over mechanistic target of rapamycin, making it a valuable tool for studying phosphoinositide 3-kinase-related events separate from those mediated by mechanistic target of rapamycin. Similar compounds include:
GDC-0941: Another pan-phosphoinositide 3-kinase inhibitor with dual activity against mechanistic target of rapamycin.
GNE-493: A compound with similar pharmacokinetic properties and selectivity profile as GNE-490
GNE-490 stands out due to its improved metabolic stability and oral bioavailability compared to other inhibitors .
Properties
IUPAC Name |
2-[2-(2-amino-4-methylpyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-10-11(9-20-17(19)21-10)15-22-12-8-13(18(2,3)25)27-14(12)16(23-15)24-4-6-26-7-5-24/h8-9,25H,4-7H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWTVVNNVHWDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)C(C)(C)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
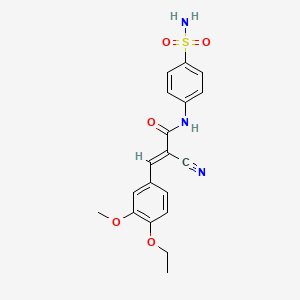
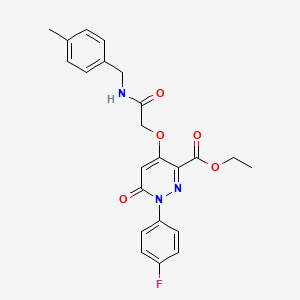
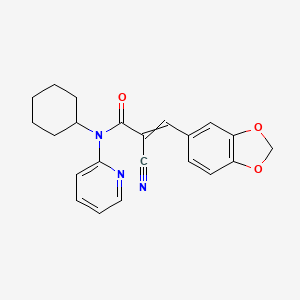
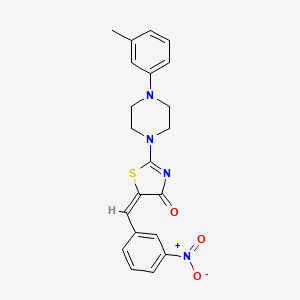
![N-(2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2663623.png)

![N-[4-(2,5-Dimethylpyrrol-1-yl)cyclohexyl]prop-2-enamide](/img/structure/B2663625.png)
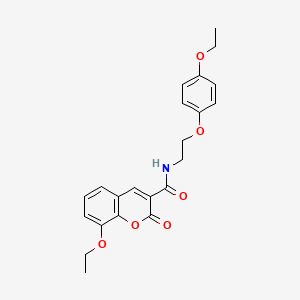
![diethyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2663628.png)
